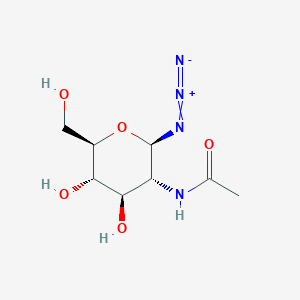

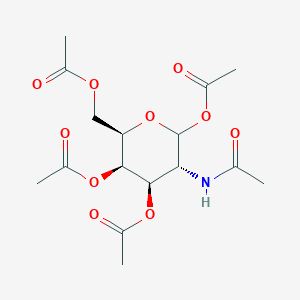

D-Galactosamine pentaacetate

説明

Synthesis Analysis

The synthesis of D-galactosamine derivatives, including pentaacetate, is a crucial area of research due to their applications in studying cellular processes and developing therapeutic agents. One methodology involves chemical differentiation of amino and hydroxyl groups on D-galactosamine, allowing for the creation of analogs like D-galactosamine-4-phosphate, which show biological activity (Sano, Ikeda, & Achiwa, 1993). Another approach utilizes aza-Wacker cyclization for assembling protected D-galactosamine synthons, offering a template for creating various 2-amino-2-deoxyhexoses with complex protection patterns (Paul, Mague, & Sathyamoorthi, 2023).

科学的研究の応用

Application Summary

“D-Galactosamine pentaacetate” is used in the synthesis of α- and β-glycosides of N-acetyl galactosamine . Structures containing galactose and GalNAc residues are specifically recognized by asialoglycoprotein receptors, allowing them to selectively internalize by hepatocytes for drug-targeting delivery .

Methods of Application

A facile strategy was developed to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates . The results demonstrate that both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf (OTf)4 and Sc (OTf)3, respectively .

Results or Outcomes

These applicable results indicate that any interested GalNAc-containing substrates could be prepared by this simple strategy . This has implications for the construction of various isomers of GalNAc glycosides, which are useful for chemical synthesis and biologically functional investigation .

Biomedical Research

Application Summary

Galactosamine, a derivative of “D-Galactosamine pentaacetate”, is used to induce hepatitis in rodent liver for research purposes . The result of using galactosamine to induce hepatitis is a disease model in which there is necrosis and inflammation of the liver . This type of tissue damage triggered by galactosamine resembles drug-induced liver disease in humans .

Methods of Application

In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate (by galactokinase) and UDP-galactosamine (by UDP-galactose uridyltransferase) . It is hypothesized that this leads to UDP-galactosamine accumulation within cells, and uridine triphosphate (UTP), UDP, and uridine monophosphate (UMP) decrease .

Results or Outcomes

The depletion of high-energy molecules such as UTP leads to a disruption in hepatocyte metabolism . Additionally, other derivatives of uridine such as UDP-glucose are depleted and this interferes with glycogen synthesis in the cell . Another recent hypothesis states that overexpression of pro-inflammatory cytokines (such as tumor necrosis factor (TNFα) and NFκB -dependent inducible nitric oxide synthase (iNOS) over expression play a role in galactosamine-induced damage to liver cells .

Safety And Hazards

In case of skin contact with D-Galactosamine pentaacetate, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Relevant Papers Several papers have been cited in the information provided, including those available on Sigma-Aldrich and Chemsrc . These papers provide more detailed information on the properties and uses of D-Galactosamine pentaacetate.

特性

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactosamine pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

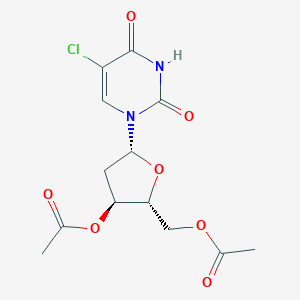

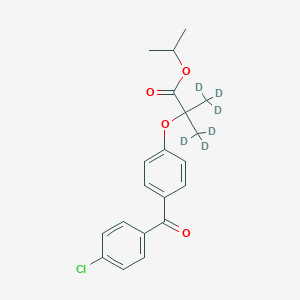

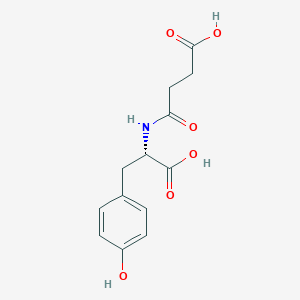

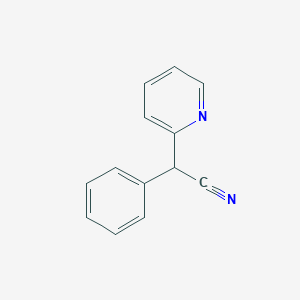

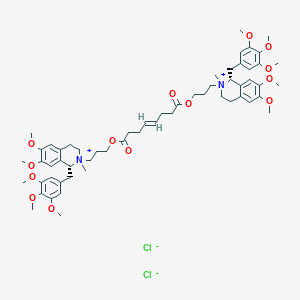

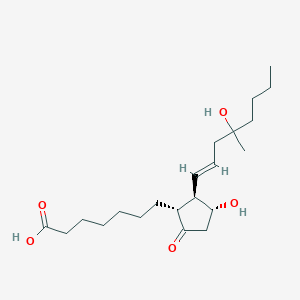

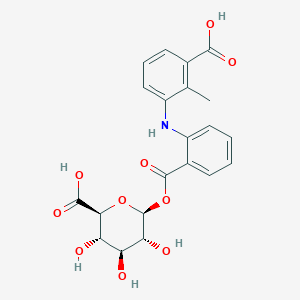

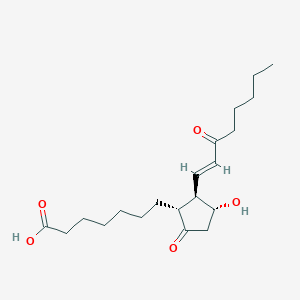

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。